molecular formula C12H13NS B15325138 (3-(5-Methylthiophen-3-yl)phenyl)methanamine

(3-(5-Methylthiophen-3-yl)phenyl)methanamine

Cat. No.: B15325138
M. Wt: 203.31 g/mol
InChI Key: PGWPEIABWWJYEY-UHFFFAOYSA-N
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Description

(3-(5-Methylthiophen-3-yl)phenyl)methanamine is a structurally distinct aromatic amine characterized by a phenyl ring substituted with a 5-methylthiophen-3-yl group at the 3-position and a methanamine (-CH₂NH₂) moiety. The 5-methyl group on the thiophene may enhance lipophilicity and metabolic stability compared to unsubstituted analogs .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

[3-(5-methylthiophen-3-yl)phenyl]methanamine

InChI

InChI=1S/C12H13NS/c1-9-5-12(8-14-9)11-4-2-3-10(6-11)7-13/h2-6,8H,7,13H2,1H3

InChI Key

PGWPEIABWWJYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC=CC(=C2)CN

Origin of Product

United States

Biological Activity

Introduction

(3-(5-Methylthiophen-3-yl)phenyl)methanamine, also referred to as 2-(5-methylthiophen-3-yl)benzylamine, is a compound belonging to the class of phenylmethanamines. Its unique structure, characterized by a methylthiophene group attached to a phenyl ring, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methylthiophene group , enhancing its reactivity and biological interactions. The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the benzylamine group may form hydrogen bonds, which can enhance binding affinity to biological targets.

Structural Comparison

Compound NameStructureUnique Features
2-(5-Methylthiophen-3-yl)pyridin-3-aminePyridinContains a pyridine ring instead of phenyl
2-(5-Methylthiophen-3-yl)ethanolEthanolAlcohol functional group provides different reactivity
2-(5-Methylthiophen-3-yl)benzaldehydeBenzaldehydeAldehyde group enhances electrophilicity

Research indicates that this compound may modulate enzyme activity or receptor interactions. Studies have shown that it can act as an inhibitor for various enzymes, including monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. For instance, one study reported IC50 values for MAO-A and MAO-B inhibition, indicating its potential role in treating neurodegenerative disorders .

Interaction Studies

Interaction studies involving this compound focus on its binding affinities and mechanisms of action with specific biological targets. The presence of the thiophene moiety enhances its ability to interact with biological macromolecules, leading to significant physiological effects.

Case Study: MAO Inhibition

In a study evaluating several derivatives for MAO inhibition, this compound exhibited promising results. The compound showed potent inhibition profiles with IC50 values below 15 µM for MAO-A and even lower for MAO-B . Such findings suggest its potential as a therapeutic agent in treating conditions like depression and Parkinson's disease.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-methylthiophene-3-carboxaldehyde with benzylamine under reductive amination conditions. Key steps include:

  • Formation of the imine : The aldehyde reacts with benzylamine to form an imine intermediate.
  • Reductive amination : The imine is then reduced to yield the final amine product.

This method allows for the efficient production of the compound while maintaining high yields.

Medicinal Chemistry

Given its biological activity, this compound has potential applications in medicinal chemistry. Its ability to inhibit MAO suggests it could be developed into a treatment for mood disorders and neurodegenerative diseases.

Antioxidant Activity

Preliminary studies indicate that compounds similar to this compound exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Antiviral Properties

Research has also explored the antiviral potential of derivatives containing similar structures. For instance, compounds featuring thiophene rings have shown activity against viruses such as dengue virus .

Scientific Research Applications

(3-(5-Methylthiophen-3-yl)phenyl)methanamine , also known as 2-(5-methylthiophen-3-yl)benzylamine , is a phenylmethanamine compound with a phenyl ring substituted with a methylthiophene group. The thiophene ring, a sulfur-containing aromatic heterocycle, enhances the compound's reactivity and potential biological interactions.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry The compound may modulate enzyme activity or receptor interactions, making it a candidate for medicinal chemistry applications. The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the benzylamine group may form hydrogen bonds, enhancing its binding affinity.
  • Research and industrial applications this compound is distinguished by its combination of a benzylamine group and a methyl-substituted thiophene ring, a structural arrangement that enhances its reactivity and potential biological activity.

Analogous Compounds

Several compounds share structural similarities with This compound :

Compound NameStructureUnique Features
2-(5-Methylthiophen-3-yl)pyridin-3-aminePyridinContains a pyridine ring instead of phenyl
2-(5-Methylthiophen-3-yl)ethanolEthanolAlcohol functional group provides different reactivity
2-(5-Methylthiophen-3-yl)benzaldehydeBenzaldehydeAldehyde group enhances electrophilicity

Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties based on the evidence:

Compound Substituents Key Features Applications/Findings References
(3-(5-Methylthiophen-3-yl)phenyl)methanamine 5-methylthiophen-3-yl, methanamine Sulfur-containing heterocycle; methyl group enhances lipophilicity. Potential pharmacological activity inferred from structural analogs.
(1H-Benzo[d]imidazol-2-yl)methanamine Benzimidazole ring, methanamine Nitrogen-rich heterocycle; improved antimicrobial activity. Used in antimicrobial agents; modified for enhanced biological activity.
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride 3-methylthiophen-2-yl, pyran ring, hydrochloride salt Thiophene-pyran hybrid; hydrochloride improves solubility. Structural data available; potential CNS activity due to pyran moiety.
(3-(Trifluoromethyl)phenyl)methanamine Trifluoromethyl group, methanamine Electron-withdrawing CF₃ group; enhanced metabolic stability. Used in enzyme inhibitors (e.g., p97 ATPase inhibitors).
tert-butyl (3S,4R)-3-...-piperidine-1-carboxylate (13au-13ax) Varied pyrazole substituents, piperidine core Substituent-dependent selectivity for GPCR kinase 2; yields 41–91%. Demonstrated substituent effects on synthesis efficiency and target binding.
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine Chloro, ethoxy, methoxy, thienylmethyl Multi-substituted phenyl; halogen and ether groups influence reactivity. Safety data suggests moderate hazards (similar to other methanamines).

Key Structural and Functional Comparisons

Heterocyclic Influence: Thiophene vs. Benzimidazole: The thiophene moiety in the target compound contributes sulfur-based electronic effects, whereas benzimidazole derivatives (e.g., ) exhibit nitrogen-rich aromaticity, enhancing interactions with biological targets like enzymes or DNA . Pyrazole vs.

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in increases metabolic stability and binding affinity in enzyme inhibitors, a property absent in the target compound .
  • Methyl vs. Halogen Substituents : The 5-methyl group on the thiophene in the target compound may improve membrane permeability compared to halogenated analogs (e.g., ), which prioritize electronic modulation .

Synthetic Accessibility :

  • Piperidine-carboxylate derivatives () achieve higher yields (67–91%) than benzimidazole-based methanamines (41% in ), highlighting the impact of core structure on synthesis efficiency .

Q & A

Q. What are the common synthetic routes for (3-(5-Methylthiophen-3-yl)phenyl)methanamine?

The synthesis typically involves multi-step reactions:

  • Thiophene Ring Formation : Cyclization of precursors (e.g., via Paal-Knorr or Gewald reactions) under acidic/basic conditions to form the 5-methylthiophen-3-yl moiety .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the thiophene ring to the phenylmethanamine core, using palladium catalysts and optimized reaction conditions (e.g., temperature, solvent) .
  • Functional Group Modifications : Reduction of nitriles or imines to the primary amine using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic shifts for the thiophene (δ 6.5–7.5 ppm) and methanamine (δ 1.5–3.0 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, often refined using SHELXL .

Q. How should researchers handle safety and storage considerations for this compound?

  • Storage : Refrigerate in tightly sealed containers under inert gas (e.g., N2) to prevent degradation. Avoid moisture and light .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/skin contact. Emergency protocols include rinsing eyes/skin with water for 15+ minutes .

Q. What are the preliminary biological screening approaches for this compound?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) or enzyme inhibition assays (e.g., kinase targets) using fluorogenic substrates .
  • Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., trifluoromethyl or halogen-substituted derivatives) to identify critical substituents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Refinement with SHELXL : Use high-resolution XRD data to optimize bond parameters and validate hydrogen bonding/π-π stacking interactions. SHELXL’s constraints (e.g., DFIX, FLAT) improve accuracy in disordered regions .
  • Mercury Visualization : Analyze packing motifs and intermolecular interactions (e.g., thiophene-phenyl stacking) to explain solubility or stability trends .

Q. What strategies address discrepancies in biological activity data across studies?

  • Assay Standardization : Control variables like solvent (DMSO concentration), pH, and cell line/pathogen strain .
  • Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can the compound’s bioavailability be optimized through structural modifications?

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) or reduce methylthiophene bulk to enhance aqueous solubility .
  • Salt Formation : Prepare hydrochloride salts to improve stability and absorption .
  • Prodrug Design : Mask the amine with acetyl or benzyl groups for targeted release .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking (AutoDock, Glide) : Simulate binding to receptors (e.g., GPCRs) using the compound’s 3D structure (from XRD or DFT-optimized geometries) .
  • Molecular Dynamics (MD) : Assess binding stability over time (e.g., RMSD < 2 Å) and identify key residues for mutagenesis studies .

Q. How do electronic effects of the methylthiophene group influence reactivity?

  • Electrophilic Substitution : The electron-rich thiophene directs reactions (e.g., nitration, halogenation) to the 2- and 5-positions. Methyl groups enhance steric hindrance, affecting regioselectivity .
  • Oxidation Studies : Use mCPBA or H2O2 to form sulfoxides/sulfones, monitored by TLC or LC-MS .

Q. What are the challenges in scaling up synthesis while maintaining yield?

  • Catalyst Optimization : Transition from Pd(PPh3)4 to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
  • Flow Chemistry : Improve reaction control and reduce side products in continuous flow systems .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting NMR data for amine proton signals?

  • Variable Temperature NMR : Resolve broadening due to exchange processes (e.g., amine proton tautomerism) by cooling samples to –40°C .
  • pH-Dependent Studies : Adjust deuterated solvent pH to stabilize specific protonation states .

Q. Why might biological activity vary between enantiomers?

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Test each for activity (e.g., IC50 differences ≥10-fold indicate stereospecificity) .

Q. How to validate crystallographic data against theoretical calculations?

  • DFT Comparisons : Optimize geometry using Gaussian or ORCA and overlay with XRD-derived structures (RMSD < 0.1 Å confirms accuracy) .

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